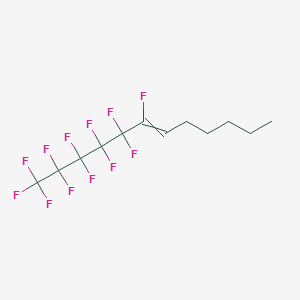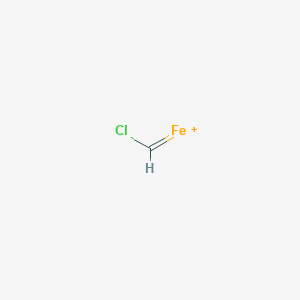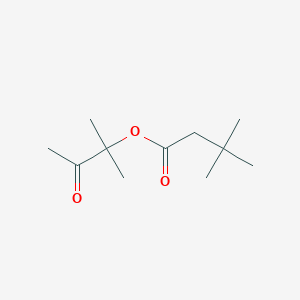
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate is a synthetic compound known for its unique chemical structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 3,3-dimethylbutanoate group and a 2-methyl-3-oxobutan-2-yl group, which contribute to its distinct reactivity and functionality.
Preparation Methods
The synthesis of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate typically involves several steps, including the preparation of intermediate compounds and the final esterification reaction. One common synthetic route involves the reaction of 3,3-dimethylbutanoic acid with 2-methyl-3-oxobutan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines. These reactions often lead to the formation of substituted esters or amides.
Scientific Research Applications
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules. It may serve as a model compound for understanding enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound includes its potential use as a drug precursor or active pharmaceutical ingredient. Its unique structure may offer therapeutic benefits in treating certain medical conditions.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function. The precise molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Properties
CAS No. |
93827-97-5 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C11H20O3/c1-8(12)11(5,6)14-9(13)7-10(2,3)4/h7H2,1-6H3 |
InChI Key |
ITKPSMIORAOPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
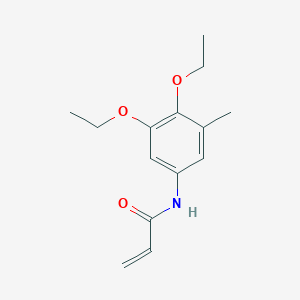
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)

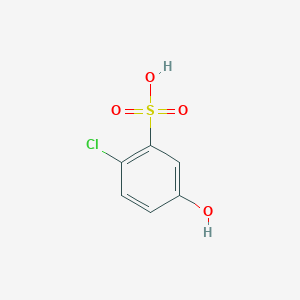
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
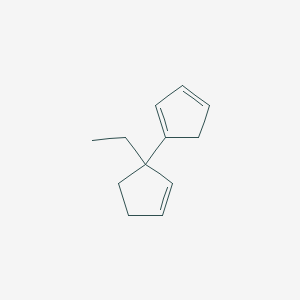

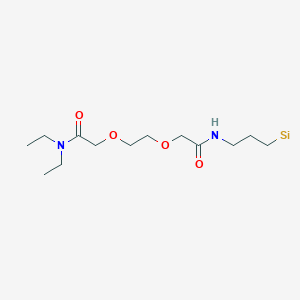
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
